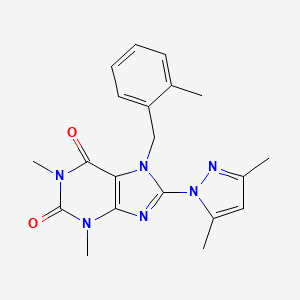

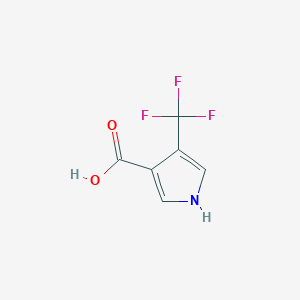

4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

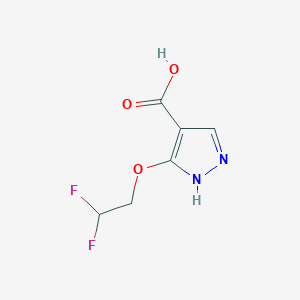

The compound “4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid” is a derivative of pyrrole carboxylic acid where a hydrogen atom is replaced by a trifluoromethyl group . The trifluoromethyl group is a functional group with the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the antifungal properties of 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid derivatives. For instance, a study synthesized salicylanilide esters with 4-(trifluoromethyl)benzoic acid and evaluated their antimycotic potential in vitro . These derivatives exhibited varying antifungal activity against fungal strains, with some showing promising minimum inhibitory concentrations (MIC). Notably, the ester N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide and its corresponding 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate demonstrated low MIC values.

- 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid can participate in various chemical transformations. For example, it can facilitate rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .

- Researchers have employed 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N’-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide. Additionally, it serves as an internal standard during ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS .

- Although not directly related to the pyrrole derivative, 4-(trifluoromethyl)benzeneboronic acid (a similar compound) finds applications. It is used for N-arylation of imidazoles and amines with copper-exchanged fluorapatite and in microwave-promoted cross-coupling reactions with acid chlorides, leading to aryl ketones .

Antifungal Activity

Chemical Transformations

Synthetic Chemistry

Boronic Acid Applications

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)hydrocinnamic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The trifluoromethyl group is gaining increasing attention in the field of pharmaceuticals and agrochemicals . Future research directions include the development of new synthetic methods for introducing trifluoromethyl groups, the design of high-order structures, hybrid materials, and stimuli-responsive nano-objects . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as salicylanilides and their esters , have been found to exhibit antifungal activity.

Mode of Action

Related compounds like trifluoromethylpyridines have been used in the agrochemical and pharmaceutical industries, with their biological activities thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Studies on the microbial degradation of fluorinated drugs have shown that they can be metabolized into various metabolites, including trifluoroacetic acid and fluoride ion .

Pharmacokinetics

It’s important to note that the presence of fluorine in drugs often inhibits biodegradation by microorganisms, owing to the stability of the carbon–fluorine bond .

Result of Action

It’s worth noting that the degradation of similar fluorinated drugs in plants and microbes predominantly produces aminomethylphosphonic acid and glyoxylate .

Action Environment

It’s important to note that the stability of the carbon-fluorine bond in fluorinated compounds can make them more resistant to degradation in the environment .

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNJWBNBIDWUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid | |

CAS RN |

123324-24-3 |

Source

|

| Record name | 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2845470.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2845473.png)

![N-(4-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2845474.png)

![N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide](/img/structure/B2845485.png)

![2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2845492.png)